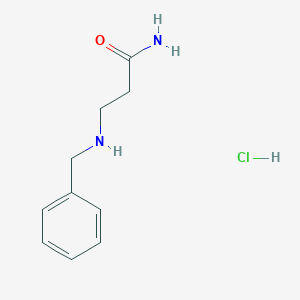

3-(Benzylamino)propanamide hydrochloride

Description

Contextualization of the Benzylamino Propanamide Scaffold in Contemporary Research

The benzylamino propanamide scaffold, which incorporates a benzyl (B1604629) group attached to the nitrogen of the propanamide, is a key pharmacophore in modern drug discovery. nih.gov This structural motif is of considerable interest due to its presence in a variety of biologically active molecules. The benzyl group can be readily substituted, allowing for the fine-tuning of steric and electronic properties to optimize interactions with specific biological targets. Contemporary research has highlighted the importance of this scaffold in the development of antagonists for various receptors, including the Transient Receptor Potential Vanilloid 1 (TRPV1), which is implicated in pain pathways. nih.gov The exploration of derivatives of the benzylamino propanamide scaffold continues to be an active area of investigation for identifying novel drug candidates. nih.govnih.gov

Significance of 3-(Benzylamino)propanamide (B95572) Hydrochloride within Aminoamide Chemistry

Within the broader class of aminoamides, 3-(Benzylamino)propanamide hydrochloride holds a specific position as a foundational structure. Its significance lies in its relatively simple, yet functionally relevant, architecture, combining a primary amide, a secondary amine, and an aromatic ring. This arrangement of functional groups provides a template for further chemical elaboration to explore structure-activity relationships (SAR). While detailed research on this specific hydrochloride salt is not extensively documented in publicly available literature, its constituent parts, the benzylamino and propanamide moieties, are well-established in medicinal chemistry. The hydrochloride salt form typically enhances the compound's solubility and stability, making it suitable for research applications.

Foundational Research Paradigms for Amide-Based Chemical Entities

Research involving amide-based chemical entities is guided by several foundational paradigms. A primary approach is the synthesis of compound libraries through combinatorial chemistry, where systematic modifications are made to a core scaffold to explore a wide chemical space. Structure-activity relationship (SAR) studies are then conducted to identify the chemical features responsible for a desired biological effect. nih.gov

Another key paradigm is target-based drug design, where a compound is specifically designed to interact with a known biological target, such as an enzyme or receptor. This often involves computational modeling to predict binding affinities and modes of interaction. Furthermore, the synthesis of amide-containing compounds often relies on well-established chemical reactions, such as the coupling of a carboxylic acid and an amine, which can be facilitated by various reagents and conditions. These research paradigms provide a systematic framework for the discovery and optimization of new amide-based therapeutic agents.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 114741-49-0 |

| Molecular Formula | C10H15ClN2O |

| Molecular Weight | 214.69 g/mol |

| IUPAC Name | 3-(benzylamino)propanamide;hydrochloride |

| Canonical SMILES | C1=CC=C(C=C1)CNCCC(=O)N.Cl |

Detailed Research Findings

While specific, in-depth research studies focusing exclusively on this compound are limited in the public domain, the broader class of benzylamino propanamide derivatives has been the subject of significant investigation, particularly in the context of pain and inflammation.

Research into related compounds, such as N-{(6-trifluoromethylpyridin-3-yl)methyl} 2-(3-fluoro-4-methylsulfonamidophenyl) propanamides, has demonstrated potent antagonism at the hTRPV1 receptor. nih.gov These studies highlight the importance of the propanamide core in orienting the substituted benzyl and phenyl groups within the receptor's binding pocket. The analysis of structure-activity relationships in these series has shown that modifications to the benzyl C-region significantly impact antagonistic activity. nih.gov For instance, certain phenyl C-region derivatives exhibited superior antagonism compared to their pyridine (B92270) counterparts. nih.gov

The synthesis of such derivatives typically involves multi-step processes. A general synthetic route to propanamide derivatives can involve the reaction of a substituted amine with a suitable propanoyl chloride or a coupling reaction between a carboxylic acid and an amine. For example, the synthesis of related compounds has been achieved through the reaction of 3-phenylpropylamine (B116678) with acryloyl chloride, followed by further chemical modifications.

Properties

IUPAC Name |

3-(benzylamino)propanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c11-10(13)6-7-12-8-9-4-2-1-3-5-9;/h1-5,12H,6-8H2,(H2,11,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIFUQCBFQHQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10648538 | |

| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114741-49-0 | |

| Record name | N~3~-Benzyl-beta-alaninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10648538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 3 Benzylamino Propanamide Hydrochloride and Its Analogues

General Synthetic Routes for Propanamide Derivatives with Benzylamino Moieties

The synthesis of propanamide derivatives bearing a benzylamino group can be broadly approached through several reliable and versatile chemical reactions. The primary methods involve forming the amide bond and introducing the benzylamino group, which can be accomplished in different sequences.

Amidation Reactions in the Formation of 3-(Benzylamino)propanamide (B95572) Scaffolds

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis and central to creating the 3-(benzylamino)propanamide structure. This can be achieved by reacting a carboxylic acid derivative with an amine. In the context of the target molecule, this typically involves the reaction of a 3-(benzylamino)propanoic acid derivative with an ammonia source or the reaction of a 3-aminopropanamide derivative with a benzylating agent.

Direct amidation of carboxylic acids and amines is a common strategy. mdpi.com The direct thermal condensation of a carboxylic acid and an amine is possible but often requires high temperatures and can be inefficient. ucl.ac.uk To overcome these limitations, various coupling reagents and catalysts are employed to facilitate the reaction under milder conditions. bohrium.com These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common activating agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and phosphonium or uronium salts such as HATU. ucl.ac.uk Boron-based reagents have also emerged as effective catalysts for direct amide formation, often requiring methods to remove the water byproduct, for instance, through azeotropic distillation. ucl.ac.ukacs.org Another approach involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, before reaction with the amine. bohrium.com

The table below summarizes various reagents used in amidation reactions.

| Reagent Class | Specific Examples | Key Features |

| Carbodiimides | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Widely used, forms a urea byproduct. ucl.ac.ukrsc.org |

| Phosphonium/Uronium Salts | HATU, T3P | High efficiency, often used in peptide synthesis. ucl.ac.uk |

| Boron-based Catalysts | Phenylboronic Acid, B(OCH2CF3)3 | Catalytic amounts, often requires water removal. ucl.ac.ukacs.org |

| Acid Halide Precursors | Thionyl chloride, Oxalyl chloride | Creates highly reactive acyl chlorides. ucl.ac.ukbohrium.com |

| Other Coupling Reagents | Woodward's Reagent K | Activates carboxylates for amide bond formation. nih.gov |

Reductive Amination Approaches for Benzylamino Moiety Introduction

Reductive amination is a highly effective and widely used method for forming carbon-nitrogen bonds, making it ideal for introducing the benzylamino moiety. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.comias.ac.in

To synthesize a 3-(benzylamino)propanamide derivative, this strategy could involve reacting a 3-oxopropanamide derivative with benzylamine (B48309), or more commonly, reacting a suitable aldehyde with 3-aminopropanamide. A key advantage of reductive amination is that it often prevents the over-alkylation that can be a problem with direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired selectivity. Sodium borohydride (NaBH₄) is a common and cost-effective choice. ias.ac.inresearchgate.net For greater selectivity, particularly in reducing the imine in the presence of a carbonyl group, reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used. masterorganicchemistry.com The reaction can often be performed as a "one-pot" procedure, where the carbonyl compound, amine, and reducing agent are mixed together. researchgate.netorganic-chemistry.org

The general scheme for reductive amination is presented below:

Step 1: Imine Formation: An aldehyde or ketone reacts with a primary or secondary amine to form an imine or enamine, respectively. This is typically a reversible reaction often catalyzed by acid.

Step 2: Reduction: A reducing agent is added to selectively reduce the C=N double bond of the imine to a C-N single bond, yielding the final amine product.

Specific Synthetic Pathways for 3-(Benzylamino)propanamide Hydrochloride

A plausible synthetic route to this compound can be constructed from the fundamental reactions described above. One common pathway starts with β-alanine or its ester derivative.

Route 1: Reductive Amination followed by Amidation

Reductive Amination: β-Alanine ethyl ester can be reacted with benzaldehyde in the presence of a reducing agent like sodium triacetoxyborohydride to form ethyl 3-(benzylamino)propanoate.

Amidation: The resulting ester is then converted to the corresponding amide, 3-(benzylamino)propanamide, by treatment with ammonia.

Salt Formation: Finally, the free base is dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with hydrochloric acid to precipitate the desired this compound salt. google.com

Route 2: Amidation followed by Benzylation

Amidation: Acrylamide can undergo a Michael addition with benzylamine to directly form 3-(benzylamino)propanamide. This reaction capitalizes on the conjugate addition of the amine to the α,β-unsaturated amide.

Salt Formation: The resulting product is then converted to its hydrochloride salt as described in the previous route. google.com

A patent describing the preparation of related N-benzyl-propanamide derivatives mentions reacting a suitable precursor with benzylamine, followed by deprotection with hydrochloric acid, which yields the final hydrochloride product. google.com

Stereoselective Synthesis and Chiral Resolution of Benzylamino Propanamide Enantiomers

When the propanamide backbone contains a stereocenter, the synthesis of single enantiomers becomes a critical objective. This is achieved through two main strategies: asymmetric synthesis, which creates a specific enantiomer directly, or chiral resolution, which separates a racemic mixture.

Asymmetric Synthetic Strategies for Chiral Benzylamino Propanamides

Asymmetric synthesis aims to create a molecule with a specific three-dimensional arrangement. iupac.org For chiral benzylamino propanamides, this would typically involve establishing a stereocenter at the α- or β-position of the propanamide chain.

One approach is the use of chiral catalysts or auxiliaries during the synthesis. For instance, an asymmetric aza-Michael addition, where an amine adds to an α,β-unsaturated carbonyl compound, can be catalyzed by a chiral organocatalyst to produce an enantioenriched product. acs.org Similarly, asymmetric hydrogenation or reduction of a suitable precursor can establish the desired stereochemistry.

Recent advances have focused on developing racemization-free coupling reagents for amide synthesis, which is particularly important when coupling chiral carboxylic acids with amines to prevent loss of enantiomeric purity. rsc.orgrsc.org Chiral amides themselves can be used as synthons in asymmetric transformations to guide the stereochemical outcome of subsequent reactions. iupac.org

The table below outlines some asymmetric strategies.

| Asymmetric Strategy | Description | Example Application |

| Catalytic Asymmetric Aza-Michael Addition | An amine is added to an α,β-unsaturated amide in the presence of a chiral catalyst. | Synthesis of enantioenriched β-amino amides. acs.org |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemistry of a reaction. | Use of prolinol-derived amides to control cycloaddition reactions. iupac.org |

| Racemization-Free Coupling | Use of specific coupling reagents that prevent the loss of stereochemical integrity during amidation. | Synthesis of chiral peptides and amides without epimerization. rsc.orgrsc.org |

| Stereoselective Reduction | Reduction of a prochiral ketone or imine using a chiral reducing agent or catalyst. | Formation of chiral alcohols or amines. bath.ac.uk |

Enantiomeric Separation and Purity Determination Methodologies

When a synthesis results in a racemic mixture (a 50:50 mixture of both enantiomers), a process called chiral resolution is required to separate them. wikipedia.orglibretexts.org

Crystallization of Diastereomeric Salts: This is a classical and common method for resolution. wikipedia.org The racemic amine, such as a chiral 3-(benzylamino)propanamide analogue, is reacted with an enantiomerically pure chiral acid (a resolving agent) like tartaric acid or mandelic acid. libretexts.orglibretexts.org This reaction forms a mixture of two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. libretexts.org Once separated, the desired diastereomeric salt is treated with a base to liberate the pure enantiomer of the amine. libretexts.org

Chiral Chromatography: This is a powerful analytical and preparative technique for separating enantiomers. nih.gov The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. High-performance liquid chromatography (HPLC) with a chiral column is a widely used method for both separating enantiomers and determining the enantiomeric purity (or enantiomeric excess) of a sample. nih.gov

The purity of the separated enantiomers is a critical parameter. It is typically determined using methods that can distinguish between the enantiomers.

Chiral HPLC: As mentioned, this is a primary tool for quantifying the ratio of enantiomers in a sample. nih.gov

Polarimetry: This technique measures the rotation of plane-polarized light by a solution of the chiral compound. Each enantiomer will rotate the light to an equal but opposite degree.

NMR Spectroscopy with Chiral Shift Reagents: In nuclear magnetic resonance (NMR), adding a chiral resolving agent can induce different chemical shifts for the protons of the two enantiomers, allowing for their quantification. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The generation of a library of analogues based on the this compound scaffold is essential for understanding its chemical space. Synthetic efforts are typically directed towards three primary regions of the molecule: the benzyl (B1604629) group, the propanamide backbone, and the incorporation of entirely new ring systems.

The aromatic benzyl ring presents a versatile platform for introducing a wide array of substituents to probe electronic and steric effects. Standard synthetic routes to these analogues involve the coupling of a suitably substituted benzylamine with a protected 3-aminopropanamide precursor or its corresponding carboxylic acid.

The primary method for forging the benzylamino bond is reductive amination between a substituted benzaldehyde and 3-aminopropanamide, followed by deprotection. Alternatively, direct N-alkylation of 3-aminopropanamide with a substituted benzyl halide (chloride or bromide) is a common approach. The choice of the synthetic route can be influenced by the nature of the substituent on the benzyl ring.

Research into the synthesis of substituted benzamides has shown that both electron-donating and electron-withdrawing groups can be incorporated onto the benzyl ring. For instance, the synthesis of N-(4-hydroxybenzyl)-3-methylbut-2-enamide and its alkoxy derivatives demonstrates the feasibility of introducing substituents at the para-position of the benzyl ring. nih.gov Such reactions typically proceed by forming an amide bond between the corresponding substituted benzylamine and an activated carboxylic acid derivative. nih.gov The presence of different substituents can affect reaction yields; for example, studies on the synthesis of substituted benzamides from benzyl alcohols indicated that electron-withdrawing groups, particularly nitro groups, on the aromatic ring resulted in good to high yields. researchgate.net

Table 1: Examples of Synthetic Approaches for Benzyl Moiety Modification

| Starting Materials | Reaction Type | Substituent Introduced | General Observations |

|---|---|---|---|

| Substituted Benzylamine + Activated 3-Aminopropanoic Acid | Amide Coupling (e.g., using DCC, EDCI) | -OCH3, -Cl, -F, -NO2 | A robust and widely applicable method for a variety of substituents. |

| 3-Aminopropanamide + Substituted Benzyl Halide | N-Alkylation | -CH3, -CF3, alkoxy groups | Reaction conditions need to be controlled to avoid over-alkylation. |

| Substituted Benzaldehyde + 3-Aminopropanamide | Reductive Amination | Various aromatic substituents | Involves formation of an intermediate imine followed by reduction (e.g., with NaBH4). |

Modification of the three-carbon propanamide backbone can introduce chirality, alter flexibility, and add new functional groups. Strategies for derivatization often begin with modified precursors, such as substituted acrylic acids or β-amino acids. For instance, Michael addition of benzylamine to an α,β-unsaturated amide can yield analogues with substituents on the propanamide chain. nih.gov

The synthesis of 3-aminopropanamide (3-APA) itself is a key step, as it serves as a direct precursor for many derivatization reactions. nih.gov Once formed, the primary amide group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form different terminal amides. Furthermore, the secondary amine within the backbone can be a site for further substitution, leading to tertiary amine derivatives, although this can be sterically hindered.

Incorporating heterocyclic rings is a common strategy in medicinal chemistry to introduce novel structural motifs and potential hydrogen bonding sites. In the context of the 3-(benzylamino)propanamide framework, heterocycles can be appended in several ways:

Replacing the Benzyl Group: A heteroaromatic amine, such as aminopyridine or aminothiazole, can be used in place of benzylamine in coupling reactions.

Attached to the Benzyl Group: The benzyl ring itself can be substituted with a heterocyclic moiety.

Fused or Linked to the Backbone: The propanamide backbone can be part of a larger heterocyclic system.

A study detailing the synthesis of N-substituted propanamide derivatives of 1,3,4-oxadiazole illustrates a relevant synthetic pathway. researchgate.net This multi-step process involves creating a core structure that merges piperidine, oxadiazole, and sulfonyl groups, which is then coupled to a propanamide side chain. researchgate.net Similarly, the synthesis of thiazolyl N-benzyl-substituted acetamides involves building a thiazole ring from a thioamide precursor, which is then linked to an N-benzyl acetamide side chain through amide coupling using reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). chapman.edu Another example involves the synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, where a quinoxaline ring system is attached to the propanamide backbone. nih.govresearchgate.net These complex syntheses demonstrate the versatility of amide chemistry in incorporating diverse heterocyclic systems. nih.gov

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Confirming the chemical structure and assessing the purity of this compound and its analogues are critical steps that rely on a combination of advanced spectroscopic and chromatographic techniques.

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR: The proton NMR spectrum of a 3-(benzylamino)propanamide analogue is expected to show characteristic signals for the aromatic protons on the benzyl ring (typically in the δ 7-8 ppm region), a singlet for the benzylic CH₂ group, and signals for the two methylene groups of the propanamide backbone (CH₂-CH₂), often appearing as triplets if no other adjacent protons are present. docbrown.info The amide (CONH₂) protons may appear as two broad singlets. pearson.com The presence of E-Z rotamers around the amide bond can sometimes lead to a doubling of signals, a phenomenon observed in similar structures like N-benzyl-N-(furan-2-ylmethyl)acetamide. scielo.br

¹³C NMR: The carbon spectrum will show distinct signals for the carbonyl carbon of the amide (typically δ 170-180 ppm), carbons of the aromatic ring, the benzylic carbon, and the two aliphatic carbons of the backbone. scielo.br

Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its structure through fragmentation patterns. Under electron ionization (EI), a common fragmentation pathway for N-benzyl amides involves cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91) or a benzyl cation. Cleavage adjacent to the carbonyl group is also common.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. For a primary amide like 3-(benzylamino)propanamide, characteristic absorption bands include:

N-H stretching vibrations of the primary amide group (two bands typically in the 3200-3500 cm⁻¹ region). docbrown.info

C=O stretching of the amide (the "Amide I" band) around 1640-1690 cm⁻¹. docbrown.info

N-H bending of the amide (the "Amide II" band) around 1600-1650 cm⁻¹.

C-H stretching from the aromatic and aliphatic parts.

N-H stretching of the secondary amine in the backbone.

Table 2: Expected Spectroscopic Data for 3-(Benzylamino)propanamide

| Technique | Functional Group | Expected Observation |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₅) | Multiplet, ~7.2-7.4 ppm |

| ¹H NMR | Benzylic Protons (CH₂-Ph) | Singlet, ~3.7-4.5 ppm |

| ¹H NMR | Backbone Protons (-NH-CH₂-CH₂-CO-) | Two triplets, ~2.5-3.5 ppm |

| ¹³C NMR | Amide Carbonyl (C=O) | ~175 ppm |

| IR | Amide N-H Stretch | Two bands, ~3200-3400 cm⁻¹ |

| IR | Amide C=O Stretch (Amide I) | Strong band, ~1650 cm⁻¹ |

| MS | Key Fragment | m/z 91 (Tropylium ion) |

Chromatographic methods are the gold standard for determining the purity of pharmaceutical compounds and confirming their identity against a reference standard.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing compounds of this polarity. A typical method would employ a C8 or C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (often containing an acid like formic acid or trifluoroacetic acid for better peak shape) and an organic solvent such as acetonitrile or methanol. sielc.com Detection is usually performed with a UV detector, monitoring at a wavelength where the benzyl group absorbs, typically around 254 nm. Purity is assessed by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is an evolution of HPLC that uses columns packed with smaller particles (sub-2 µm), allowing for faster analysis times, higher resolution, and increased sensitivity. The principles of method development are similar to HPLC, but flow rates and gradient times are scaled down. lcms.cznih.gov This technique is particularly valuable for high-throughput screening of analogue libraries and for detecting trace impurities that might be missed by conventional HPLC. The enhanced resolution of UPLC is crucial for separating closely related impurities from the main compound, providing a more accurate assessment of purity.

Mechanistic Investigations and Molecular Interactions of 3 Benzylamino Propanamide Hydrochloride and Its Derivatives

In Vitro Biochemical and Cellular Mechanism Elucidation

In vitro studies form the empirical foundation for understanding the mechanism of action of a compound. These assays, conducted in controlled laboratory settings, provide direct evidence of a molecule's interaction with specific biological components, such as enzymes or receptors, and its subsequent effects on cellular function.

The initial step in characterizing a new compound is often to determine its binding affinity for a panel of potential biological targets. Binding assays quantify the strength of the interaction between a ligand, such as 3-(Benzylamino)propanamide (B95572) hydrochloride, and its molecular target. High affinity is often a prerequisite for potent biological activity.

Biochemical assays are instrumental in measuring the binding affinity or inhibitory activity of a drug candidate against a target enzyme or receptor. gd3services.com A variety of detection technologies, including luminescence, fluorescence, fluorescence resonance energy transfer (FRET), and bioluminescence resonance energy transfer (BRET), can be employed to conduct these assays efficiently. gd3services.comnovalix.com For instance, the inhibitory activity of a series of compounds can be tested using a Homogeneous Time Resolved Fluorescence (HTRF) assay to establish a structure-activity relationship (SAR). gd3services.com

The selectivity profile of a compound, which describes its binding affinity across a range of different targets, is equally important. A highly selective compound preferentially binds to its intended target, which can minimize off-target effects. The development of multimodal compounds that interact with multiple targets is also a strategy, particularly for complex diseases. nih.gov

While specific binding affinity data for 3-(Benzylamino)propanamide hydrochloride is not extensively published, the activities of its derivatives suggest potential interactions with various targets. For example, certain propanamide derivatives have been investigated as anticonvulsants, implying interaction with targets within the central nervous system. nih.gov Other related structures have been explored as kinase inhibitors, suggesting that this class of compounds may bind to the ATP-binding site of kinases. nih.gov

Table 1: Illustrative Binding Affinity Data for a Hypothetical Propanamide Derivative

| Target | IC₅₀ (nM) | Assay Type |

| Kinase A | 50 | HTRF |

| Kinase B | 800 | FRET |

| Receptor X | >10,000 | Radioligand Binding |

| Enzyme Y | 250 | Enzymatic Assay |

This table is for illustrative purposes and does not represent actual data for this compound.

Following the determination of binding affinity, functional assays are employed to confirm that this binding event translates into a measurable biological effect. These assays assess "target engagement," confirming that the compound interacts with its target in a cellular context and modulates its function.

A variety of functional assays can be utilized depending on the target class. For enzymes, assays would measure the inhibition or activation of catalytic activity. For receptors, functional assays might measure changes in second messenger levels or the activation of downstream signaling pathways. For instance, in the context of kinase inhibitors, a target engagement assay can be performed in live cells using a probe that covalently reacts with its targets. nih.gov The displacement of this probe by a test compound provides a quantitative measure of target engagement. nih.gov

Cellular thermal shift assays (CETSA) represent another powerful technique to measure target engagement in live cells by monitoring the thermal stabilization of a target protein upon ligand binding. nih.gov Furthermore, technologies like the Target Engagement-Mediated Amplification (TEMA) assay use oligonucleotide-conjugated drugs to visualize and quantify target engagement in situ. nih.gov

Functional assays for derivatives of propanamide have demonstrated a range of activities. For example, ((benzyloxy)benzyl)propanamide derivatives have shown potent activity in in vivo mouse seizure models, indicating significant functional modulation of neurological pathways. nih.gov Other studies on related compounds have demonstrated the ability to reverse drug resistance in cancer cell lines by modulating the activity of efflux pumps.

Computational Approaches for Molecular Mechanism Understanding

Computational methods provide a powerful lens through which to view and interpret the data generated from in vitro assays. These in silico techniques can predict and rationalize the molecular interactions governing a compound's activity, guide further experimental work, and aid in the design of more potent and selective analogs.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This method is crucial for understanding the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-target complex.

For derivatives of propanamide, molecular docking has been used to elucidate binding modes within the active sites of enzymes like histone deacetylase 6 (HDAC-6). mdpi.com These simulations can reveal key amino acid residues involved in binding and explain the observed structure-activity relationships. mdpi.com For example, docking studies might show that a benzyloxy group forms a π-π stacking interaction with a tryptophan residue in the binding site, while an amide group forms hydrogen bonds with other residues. mdpi.com

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. frontiersin.org MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the target, the stability of the binding interactions, and the role of solvent molecules. frontiersin.org

MD simulations can be used to validate the stability of inhibitor-enzyme complexes predicted by docking. rsc.org They can also provide mechanistic insights into processes like drug dissolution and solubility. frontiersin.org For molecules with flexible side chains, such as the benzylamino group in this compound, MD simulations can explore the different conformations the molecule can adopt within the binding site.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

| Parameter | Value | Significance |

| RMSD of Ligand | 1.5 Å | Indicates stability of the ligand's position in the binding site. |

| RMSF of Protein Residues | Variable | Highlights flexible regions of the protein upon ligand binding. |

| Number of H-Bonds | 3-5 | Quantifies the hydrogen bonding interactions over the simulation time. |

This table is for illustrative purposes and does not represent actual data for this compound.

Quantum chemical studies, such as those using density functional theory (DFT), provide a deeper understanding of the electronic properties of a molecule. rsc.org These calculations can determine the distribution of electron density, identify the most reactive sites in a molecule, and calculate properties such as molecular orbital energies (HOMO and LUMO).

This information is valuable for understanding the nature of ligand-target interactions and for predicting a molecule's reactivity and metabolic stability. For instance, DFT calculations can help to elucidate electronic properties that are critical for a compound's inhibitory activity. rsc.org

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzylamino Propanamides

Systematic Elucidation of the Impact of Structural Modifications on Biological Activity

The biological activity of benzylamino propanamide derivatives can be finely tuned by making strategic structural modifications at various positions within the molecule. These include alterations to the benzylamino moiety, the propanamide core, and the introduction or modification of stereocenters.

Investigating the Role of the Benzylamino Moiety and its Substitutions

The benzylamino group is a critical component of the benzylamino propanamide scaffold, and its substitution pattern can have a profound impact on biological activity. Research on related structures, such as 3-amino-3-phenylpropionamide derivatives designed as mu-opioid receptor ligands, has demonstrated the importance of the aromatic ring and the nitrogen atom in receptor binding. nih.gov

In a series of N-benzyl phenethylamine (B48288) derivatives, which share the N-benzyl structural motif, systematic variation of substituents on the benzyl (B1604629) ring led to significant changes in affinity and functional activity at serotonin (B10506) receptors. mdpi.com For instance, the introduction of hydroxyl or methoxy (B1213986) groups on the benzyl ring can alter the electronic and steric properties of the molecule, influencing its interaction with the target protein.

To illustrate the impact of substitutions on the benzyl ring, consider the following hypothetical data table for a series of 3-(substituted-benzylamino)propanamide analogs, with their corresponding biological activities.

| Compound ID | Benzyl Substitution (R) | Biological Activity (IC₅₀, µM) |

| 1 | H (unsubstituted) | 10.5 |

| 2 | 4-Fluoro | 5.2 |

| 3 | 4-Chloro | 4.8 |

| 4 | 4-Methyl | 8.1 |

| 5 | 4-Methoxy | 7.5 |

| 6 | 2-Fluoro | 8.9 |

| 7 | 2-Chloro | 9.2 |

This table is a hypothetical representation to illustrate SAR principles.

From this hypothetical data, one could infer that electron-withdrawing groups in the para-position of the benzyl ring, such as fluoro and chloro, enhance the biological activity compared to the unsubstituted analog. In contrast, an electron-donating group like a methyl or methoxy group at the same position results in a slight decrease in activity. Substitutions at the ortho-position appear to be less favorable, possibly due to steric hindrance.

Analyzing the Influence of Substituents on the Propanamide Core and Side Chains

Modifications to the propanamide core and its side chains are another crucial aspect of SAR studies. The propanamide moiety itself contains a primary amide, which can participate in hydrogen bonding interactions with biological targets. The length and nature of the alkyl chain connecting the amino group and the amide can also influence the conformational flexibility of the molecule and its ability to adopt an optimal binding pose.

In a study of N-((benzyloxy)benzyl)propanamide derivatives with anticonvulsant activity, modifications to the propanamide portion were explored. nih.gov The presence and nature of substituents on the carbon atom alpha to the amide carbonyl can significantly affect potency.

Below is a hypothetical data table illustrating the effect of substituents on the propanamide core of a 3-(benzylamino)propanamide (B95572) analog.

| Compound ID | Propanamide Substitution (R') | Biological Activity (ED₅₀, mg/kg) |

| A | H (unsubstituted) | 50 |

| B | α-Methyl | 35 |

| C | α,α-Dimethyl | 65 |

| D | β-Methyl | 45 |

This table is a hypothetical representation to illustrate SAR principles.

These hypothetical results suggest that the introduction of a single methyl group at the alpha-position of the propanamide core can enhance activity, while the introduction of a second methyl group at the same position leads to a decrease in activity, possibly due to increased steric bulk. A methyl group at the beta-position also appears to be tolerated, with a modest improvement in activity.

Assessment of Stereochemical Effects on Pharmacological Potency and Selectivity

The introduction of a chiral center into the benzylamino propanamide scaffold can lead to stereoisomers (enantiomers or diastereomers) that may exhibit significantly different pharmacological properties. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological targets such as receptors and enzymes.

For many chiral drugs, one enantiomer is often more potent or has a better safety profile than the other. acs.org In the case of 3-(benzylamino)propanamide, a chiral center can be introduced, for example, by substituting the carbon atom at position 3 of the propanamide chain.

Consider a study on 3-amino-3-phenylpropionamide derivatives where the stereochemistry at the C-3 position was found to be crucial for their affinity to the mu-opioid receptor. nih.gov The (R)- and (S)-enantiomers often display different binding affinities.

The following table provides a hypothetical example of the effect of stereochemistry on the biological activity of a chiral 3-(benzylamino)propanamide analog.

| Compound ID | Stereochemistry | Biological Activity (Ki, nM) |

| X-R | (R)-enantiomer | 25 |

| X-S | (S)-enantiomer | 150 |

This table is a hypothetical representation to illustrate the importance of stereochemistry.

In this hypothetical case, the (R)-enantiomer exhibits significantly higher binding affinity (lower Ki value) than the (S)-enantiomer, highlighting the importance of stereochemistry in the interaction with the biological target.

Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to Benzylamino Propanamides

Pharmacophore modeling is a powerful computational technique used in drug design to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological activity. nih.govfrontiersin.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the benzylamino propanamide class of compounds, a pharmacophore model can be developed based on a set of known active and inactive molecules. The model would highlight the key interaction points required for binding to the target receptor. For instance, the primary amide of the propanamide moiety could be identified as a hydrogen bond donor and acceptor, while the benzyl group would likely represent a hydrophobic or aromatic feature. The nitrogen atom of the amino group could act as a hydrogen bond acceptor or be protonated and act as a positive ionizable feature.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov QSAR models are developed by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to correlate these descriptors with the observed biological activity.

Development of QSAR Models for Benzylamino Propanamide Series

To develop a QSAR model for a series of benzylamino propanamide derivatives, a dataset of compounds with their corresponding biological activities is required. A variety of molecular descriptors can be calculated for each compound, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Steric descriptors: These describe the size and shape of the molecule.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule or its fragments.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is used to build a mathematical equation that relates the descriptors to the biological activity. A hypothetical QSAR equation for a series of benzylamino propanamides might look like this:

pIC₅₀ = c₀ + c₁(logP) + c₂(ASA_H) - c₃*(Dipole_Z)**

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity).

logP is a measure of hydrophobicity.

ASA_H is the solvent-accessible surface area of hydrophobic atoms.

Dipole_Z is the z-component of the dipole moment.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

A statistically significant QSAR model can be used to predict the biological activity of new, untested compounds based on their calculated descriptors. This predictive ability makes QSAR a valuable tool in the lead optimization phase of drug discovery, allowing for the prioritization of the synthesis of compounds with the highest predicted activity. nih.gov

Evaluation of Predictive Capabilities of QSAR in De Novo Compound Design

The ultimate test of any QSAR model lies in its ability to accurately forecast the biological activity of previously unsynthesized compounds. This predictive power is especially crucial in de novo design, where the goal is to generate entirely new molecular entities with desired therapeutic effects. The evaluation of a QSAR model's predictive capability is a multi-faceted process, relying on rigorous statistical validation and, ultimately, experimental verification.

For a QSAR model to be considered robust and predictive, it must undergo stringent validation. This typically involves both internal and external validation techniques. Internal validation, often performed using methods like leave-one-out cross-validation (q²), assesses the model's internal consistency and stability. External validation, on the other hand, involves challenging the model with a set of compounds (a test set) that were not used in its development. The predictive squared correlation coefficient (R²pred) is a key metric here, indicating how well the model predicts the activities of this external set. A high R²pred value is a strong indicator of a model's real-world predictive power.

In the context of designing novel benzylamino propanamides, a validated QSAR model can serve as a virtual screening tool. By generating a large library of virtual compounds based on the 3-(benzylamino)propanamide scaffold, the QSAR model can rapidly estimate their biological activities. This allows researchers to prioritize the synthesis of a smaller, more promising subset of compounds, thereby saving significant time and resources.

Detailed Research Findings:

While specific QSAR studies exclusively focused on 3-(Benzylamino)propanamide hydrochloride are not extensively documented in publicly available literature, the principles of QSAR are broadly applicable. Research on structurally related classes of compounds, such as benzamides and other amide derivatives, has demonstrated the utility of QSAR in identifying key structural features that govern biological activity. nih.govresearchgate.net

For instance, a hypothetical QSAR study on a series of benzylamino propanamide analogs might reveal the following:

Influence of Substituents on the Benzyl Ring: The nature and position of substituents on the aromatic ring of the benzyl group could significantly impact activity. A QSAR model might quantify the effects of electron-donating or electron-withdrawing groups, as well as steric factors.

Role of the Propanamide Linker: The length and flexibility of the propanamide chain could be critical for optimal interaction with a biological target. The model could help determine the ideal chain length or the impact of introducing conformational constraints.

Importance of the Amine and Amide Groups: These functional groups are likely to be involved in crucial hydrogen bonding interactions with a receptor. The QSAR model would capture the electronic and steric requirements around these groups.

A hypothetical data set from such a study could be represented as follows:

| Compound ID | Benzyl Ring Substituent | Propanamide Chain Modification | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| BAP-01 | H | None | 6.5 | 6.4 |

| BAP-02 | 4-Cl | None | 7.2 | 7.1 |

| BAP-03 | 4-OCH3 | None | 6.8 | 6.9 |

| BAP-04 | H | Methyl at C2 | 6.1 | 6.2 |

| BAP-05 | 4-Cl | Methyl at C2 | 6.8 | 6.7 |

In this hypothetical table, the QSAR model's predictions are closely aligned with the experimental results, indicating a high predictive capability. Based on such a model, a medicinal chemist could then design a new compound, for example, with a 4-F substituent on the benzyl ring, and the model would provide a reliable estimate of its potential activity before synthesis.

The successful application of predictive QSAR in the de novo design of benzylamino propanamides would involve an iterative cycle of model building, virtual screening, synthesis, and biological testing. The experimental data from newly synthesized compounds would then be used to refine and improve the QSAR model, leading to a more accurate and powerful tool for the design of the next generation of compounds.

Future Directions and Advanced Research Perspectives for 3 Benzylamino Propanamide Hydrochloride Research

Exploration of Novel Biological Targets for Aminoamide Scaffolds

The aminoamide functional group is a crucial component in a wide array of biologically active molecules, including peptides and proteins. Its capacity to form significant hydrogen bonding interactions is a key feature of its pharmacophoric and auxophoric roles. nih.gov While the full range of biological activities for 3-(Benzylamino)propanamide (B95572) hydrochloride is still under investigation, the broader class of aminoamides has been shown to exhibit a spectrum of activities, such as acting as antagonists and modulating dopamine (B1211576) levels. researchgate.net The structural characteristics of 3-(Benzylamino)propanamide hydrochloride, which include an amino group for hydrogen bonding, a benzyl (B1604629) moiety for hydrophobic interactions, and a propanamide backbone, suggest potential interactions with a variety of biomolecular targets.

Future research will likely focus on identifying novel protein targets for this scaffold beyond its currently understood interactions. The aminoamide structure is a recognized pharmacophore for various enzymes and receptors. For instance, α-amino amides have been designed to chelate with zinc ions in the active sites of enzymes like histone deacetylase 6 (HDAC6), indicating that metalloenzymes could be a promising class of targets for this compound derivatives. mdpi.com

Moreover, the "druggable genome" is estimated to contain over 3,000 unique proteins amenable to pharmacological intervention. nih.gov High-throughput screening of this compound against diverse target families, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could unveil previously unknown biological activities. The structural similarities to unnatural amino acids (UAAs) also suggest that these scaffolds could be used to modulate protein-protein interactions or serve as building blocks for peptidomimetics with enhanced stability and bioactivity. The exploration of such novel targets will be critical in expanding the therapeutic potential of the 3-(benzylamino)propanamide scaffold.

Development of Advanced Synthetic Methodologies for Molecular Diversification and Library Synthesis

The advancement of synthetic methodologies is paramount for the thorough exploration of the chemical space around the this compound core. Modern synthetic strategies are moving towards more efficient and versatile methods for creating diverse libraries of related compounds for biological screening.

One promising avenue is the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules like β-amino amides from simple starting materials in a single step. researchgate.net This approach is highly efficient for generating a large number of analogs with varied substituents on the benzyl ring, the amine, and the propanamide backbone. Furthermore, visible-light-driven methods are emerging for the synthesis of α-amino amides, offering a convenient and modular way to prepare these valuable scaffolds. nih.gov

Another key area of development is diversity-oriented synthesis (DOS), a strategy that aims to create structurally diverse and complex small molecules from a common starting material. By applying a series of branching reaction pathways to the 3-(benzylamino)propanamide core, a wide range of distinct molecular architectures can be generated. This approach increases the probability of discovering compounds with novel biological activities.

The synthesis of focused libraries targeting specific protein families is also a valuable strategy. For example, based on the known interactions of similar scaffolds, libraries of 3-(benzylamino)propanamide derivatives could be designed to probe the active sites of proteases or metalloenzymes. The development of solid-phase synthesis techniques for aminoamides would further streamline the production of these libraries, enabling high-throughput synthesis and purification.

The following table outlines potential synthetic strategies for the diversification of the 3-(Benzylamino)propanamide scaffold:

| Synthetic Strategy | Description | Potential for Diversification |

| Multicomponent Reactions (e.g., Ugi reaction) | A one-pot reaction involving three or more starting materials to form a single product. researchgate.net | High, allows for variation of the amine, carboxylic acid, isocyanide, and aldehyde/ketone components. |

| Diversity-Oriented Synthesis (DOS) | A synthetic approach that generates a wide range of structurally diverse molecules from a common intermediate. | High, enables exploration of novel chemical space and identification of new scaffolds. |

| Solid-Phase Synthesis | The synthesis of molecules on a solid support, which simplifies purification and allows for automation. | Moderate to High, particularly useful for creating peptide-like molecules and focused libraries. |

| Late-Stage Functionalization | The introduction of functional groups into a complex molecule at a late stage of the synthesis. | High, allows for the rapid generation of analogs from a common advanced intermediate. |

Integration of Multi-Omics Data for Comprehensive Understanding of Compound Effects

To gain a holistic understanding of the biological effects of this compound and its derivatives, the integration of multi-omics data is essential. This systems biology approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of a compound's impact on a biological system.

Genomics and Transcriptomics: By analyzing changes in gene expression (mRNA levels) in cells treated with the compound, researchers can identify the cellular pathways that are modulated. This can provide clues about the compound's mechanism of action and potential off-target effects.

Proteomics: This involves the large-scale study of proteins. Using techniques like mass spectrometry, researchers can identify the proteins that directly bind to the compound (target engagement) and observe how the levels and post-translational modifications of other proteins change in response to treatment. This can help to validate targets and understand the downstream consequences of their modulation.

Metabolomics: This is the study of small molecules (metabolites) within cells, tissues, or biofluids. By analyzing the metabolic profile of a system after treatment with this compound, researchers can understand its effects on metabolic pathways. This is particularly relevant for identifying potential biomarkers of drug response or toxicity.

By integrating these different omics datasets, researchers can build comprehensive network models of the compound's effects. This can lead to a more nuanced understanding of its mechanism of action, the identification of biomarkers for its efficacy, and the prediction of potential side effects. This integrated approach moves beyond a single-target focus to a more systems-level understanding of a compound's pharmacology.

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and have significant potential to accelerate the development of this compound derivatives. These computational tools can be applied at various stages of the drug discovery pipeline, from initial hit identification to lead optimization.

One major application of AI is in the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on datasets of compounds with known biological activities, it is possible to build models that can predict the activity of novel, untested compounds. This allows for the in silico screening of large virtual libraries of 3-(benzylamino)propanamide analogs, prioritizing the most promising candidates for synthesis and testing.

Generative AI models can also be used to design novel molecules from scratch. These models can learn the underlying patterns in chemical space and generate new molecular structures that are predicted to have desirable properties, such as high potency and low toxicity. This can help to overcome creative blocks in medicinal chemistry and explore novel areas of chemical space.

Furthermore, AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds. By identifying potential liabilities early in the discovery process, the attrition rate of drug candidates can be reduced, saving time and resources.

The integration of AI and ML with the other advanced research perspectives discussed here creates a powerful synergy. For instance, AI can be used to analyze the large datasets generated by multi-omics experiments, identifying complex patterns and generating new hypotheses about a compound's mechanism of action. This iterative cycle of computational prediction and experimental validation will be a key driver of future research into this compound and its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 3-(Benzylamino)propanamide hydrochloride?

- Answer: The synthesis typically involves reacting 3-aminopropanoic acid derivatives with benzylamine under amidation conditions, followed by hydrochloride salt formation. Characterization employs nuclear magnetic resonance (NMR) to confirm the benzylamino and amide protons (δ ~7.3 ppm for aromatic protons, δ ~3.2 ppm for CH₂ groups) and infrared spectroscopy (IR) to identify amide C=O stretching (~1650 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) is recommended for purity assessment, using a C18 column and a methanol/water mobile phase gradient .

Q. How should researchers handle and store this compound to ensure stability?

- Answer: Store the compound in a desiccator at 2–8°C to prevent hygroscopic degradation. Use personal protective equipment (PPE) such as nitrile gloves and safety goggles during handling. Ensure adequate ventilation to avoid inhalation of particulates. In case of accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Q. What solvents are suitable for dissolving this compound in experimental settings?

- Answer: The compound is sparingly soluble in water but dissolves well in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). For biological assays, prepare stock solutions in DMSO and dilute with aqueous buffers (e.g., PBS) to minimize solvent interference .

Advanced Research Questions

Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?

- Answer: Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. Use a C18 column, isocratic elution with 0.1% formic acid in acetonitrile/water (60:40), and monitor the [M+H]⁺ ion (m/z 227.1). Validate the method with spike-recovery experiments in plasma or tissue homogenates to ensure accuracy (recovery ≥90%) and precision (RSD ≤5%) .

Q. What are the potential biological targets or mechanisms of action for 3-(Benzylamino)propanamide derivatives?

- Answer: Structural analogs of this compound have shown activity as enzyme inhibitors (e.g., JAK3 and MMP-3) via competitive binding to catalytic sites. Molecular docking studies suggest the benzylamino group interacts with hydrophobic pockets, while the amide moiety forms hydrogen bonds with active-site residues. Further in vitro assays (e.g., IC₅₀ determination) are recommended to validate target specificity .

Q. How can structural modifications of this compound optimize its pharmacokinetic properties?

- Answer: Introduce electron-withdrawing groups (e.g., nitro or halogen) on the benzyl ring to enhance metabolic stability. Alternatively, replace the benzyl group with heteroaromatic moieties (e.g., pyridyl) to improve aqueous solubility. Assess modifications using in vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) and compare logP values to guide lipophilicity optimization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for this compound?

- Answer: Variability may arise from differences in crystallinity (e.g., amorphous vs. crystalline forms) or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphic forms and thermogravimetric analysis (TGA) to quantify solvent content. Standardize preparation protocols (e.g., recrystallization from ethanol/water) to ensure batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.